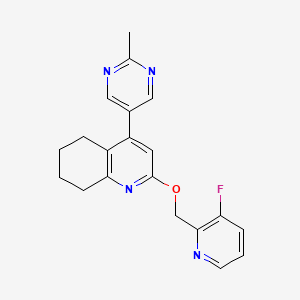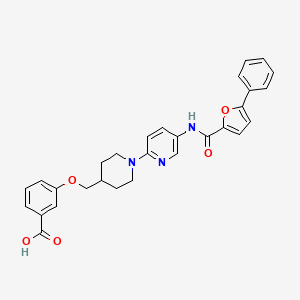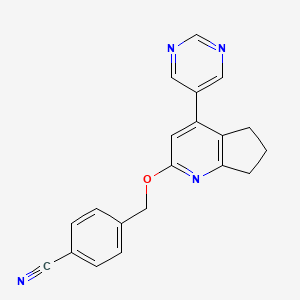![molecular formula C23H26FN5O4 B10835955 Pyrazolo[1,5-a]pyrimidine derivative 17](/img/structure/B10835955.png)
Pyrazolo[1,5-a]pyrimidine derivative 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine derivative 17 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds containing both pyrazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with 1,3-diketones: This method involves the reaction of aminopyrazoles with 1,3-diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Cyclization of enaminones: Enaminones can react with aminopyrazoles to form pyrazolo[1,5-a]pyrimidine derivatives through an intramolecular cyclization process.
Reactions with unsaturated nitriles or ketones: These reactions involve the addition of aminopyrazoles to unsaturated nitriles or ketones, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. Additionally, green chemistry principles are applied to minimize the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine derivative 17 has a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Biological Research: They are used as probes for studying biological processes and as inhibitors of specific enzymes and receptors.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are explored for their photophysical properties and potential use in organic light-emitting devices and sensors.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 17 involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes such as kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
Pyrazolo[1,5-a]pyrimidine derivative 17 is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C23H26FN5O4 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-cyclopropyl-5-[2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32) |
Clé InChI |
YDZSAJWQPHVDHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)




![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)




![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
![Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
